- Preparation of pyridine-containing compounds as metalloenzyme inhibitors for treating pathogen-induced diseases in plants, World Intellectual Property Organization, , ,
Cas no 924646-90-2 (2-bromo-5-(difluoromethyl)thiophene)
924646-90-2 structure
Product Name:2-bromo-5-(difluoromethyl)thiophene
Numéro CAS:924646-90-2
Le MF:C5H3BrF2S
Mégawatts:213.043126344681
MDL:MFCD22378823
CID:1972621
PubChem ID:66486803
Update Time:2024-12-09
2-bromo-5-(difluoromethyl)thiophene Propriétés chimiques et physiques
Nom et identifiant
-
- 2-bromo-5-(difluoromethyl)thiophene
- 2-Bromo-5-(difluoromethyl)thiophene (ACI)
- SCHEMBL3823796
- SY198316
- 924646-90-2
- PS-6666
- W16588
- MFCD22378823
- ZLB64690
- AKOS015863299
- CS-0091157
- ZZWZXXXOTDMONE-UHFFFAOYSA-N
- EN300-219195
- DA-40501
- Thiophene, 2-bromo-5-(difluoromethyl)-
- F2147-4588
-
- MDL: MFCD22378823
- Piscine à noyau: 1S/C5H3BrF2S/c6-4-2-1-3(9-4)5(7)8/h1-2,5H
- La clé Inchi: ZZWZXXXOTDMONE-UHFFFAOYSA-N
- Sourire: FC(C1=CC=C(Br)S1)F
Propriétés calculées
- Qualité précise: 211.91069g/mol
- Masse isotopique unique: 211.91069g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 9
- Nombre de liaisons rotatives: 1
- Complexité: 99
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.3
- Surface topologique des pôles: 28.2Ų
2-bromo-5-(difluoromethyl)thiophene PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | B194376-100mg |
2-Bromo-5-(difluoromethyl)thiophene |
924646-90-2 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B194376-500mg |
2-Bromo-5-(difluoromethyl)thiophene |
924646-90-2 | 500mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B194376-1g |
2-Bromo-5-(difluoromethyl)thiophene |
924646-90-2 | 1g |
$ 295.00 | 2022-06-07 | ||
| Apollo Scientific | PC49250-250mg |
2-Bromo-5-(difluoromethyl)thiophene |
924646-90-2 | 250mg |
£29.00 | 2025-02-21 | ||
| Apollo Scientific | PC49250-500mg |
2-Bromo-5-(difluoromethyl)thiophene |
924646-90-2 | 500mg |
£52.00 | 2025-02-21 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KQ181-200mg |
2-bromo-5-(difluoromethyl)thiophene |
924646-90-2 | 95% | 200mg |
389.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KQ181-50mg |
2-bromo-5-(difluoromethyl)thiophene |
924646-90-2 | 95% | 50mg |
161.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KQ181-1g |
2-bromo-5-(difluoromethyl)thiophene |
924646-90-2 | 95% | 1g |
1413.0CNY | 2021-07-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1161797-100mg |
2-Bromo-5-(difluoromethyl)thiophene |
924646-90-2 | 97% | 100mg |
¥147.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1161797-250mg |
2-Bromo-5-(difluoromethyl)thiophene |
924646-90-2 | 97% | 250mg |
¥244.00 | 2024-04-25 |
2-bromo-5-(difluoromethyl)thiophene Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ; 0 °C; 16 h, rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ; 0 °C; 15 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Référence
- Preparation of thiophene-substituted tetracyclic compounds end-capped with peptide derivatives as antiviral agents for treating hepatitis C virus infection, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: (T-4)-Trifluoro(N-methylmethanaminato)sulfur ; 0 °C; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
Référence
- Substituted heteroaromatic pyrazolo-pyridines and their use as glun2b receptor modulators, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Référence
- Preparation of 2-amino-N-(amino-oxo-aryl-λ6-sulfanylidene)acetamide compounds and their therapeutic use, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
Référence
- Preparation of fused tetracyclic heterocyclic compounds end-capped with peptide derivatives as antiviral agents for treating hepatitis C virus infection, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ; 0 °C; 16 h, rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Référence
- Preparation of heteroaryl substituted propan-2-ols as metalloenzyme inhibitor compounds, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: (T-4)-Trifluoro(N-methylmethanaminato)sulfur ; 0 °C; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
Référence
- Substituted pyrazolo-pyridine amides and their use as GluN2B receptor modulators, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: (Diethylamino)sulfur trifluoride ; 0 °C; 0 °C → rt; 22 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
Référence
- Preparation of pyridine carbamates and their use as GluN2B receptor modulators, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ; 0 °C; 16 h, rt
1.2 Solvents: Water ; 0 °C
1.2 Solvents: Water ; 0 °C
Référence
- Preparation of substituted 1H-imidazo[4,5-b]pyridin-2(3H)-ones and their use as GluN2B receptor modulators, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
Référence
- Preparation of thiophene-substituted tetracyclic compounds end-capped with peptide derivatives as antiviral agents for treating hepatitis C virus infection, World Intellectual Property Organization, , ,
2-bromo-5-(difluoromethyl)thiophene Raw materials
2-bromo-5-(difluoromethyl)thiophene Preparation Products
2-bromo-5-(difluoromethyl)thiophene Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:924646-90-2)2-bromo-5-(difluoromethyl)thiophene
Numéro de commande:A1191604
État des stocks:in Stock
Quantité:5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 02:16
Prix ($):435.0
Courriel:sales@amadischem.com
2-bromo-5-(difluoromethyl)thiophene Littérature connexe
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
924646-90-2 (2-bromo-5-(difluoromethyl)thiophene) Produits connexes
- 2171963-99-6(2,3-dibromo-5-(trifluoromethyl)thiophene)
- 1791426-24-8(BrC1=CC=C(S1)C=1SC(=CC1)C(F)F)
- 143469-22-1(2-Bromo-5-(trifluoromethyl)thiophene)
- 2248345-17-5(2-Bromo-5-(difluoromethyl)thieno[3,2-b]thiophene)
- 2248362-77-6(2-Bromo-5-(difluoromethyl)-3-methylthiophene)
- 2149589-79-5(Thiophene, 2,3-dibromo-5-(difluoromethyl)-)
- 2248334-86-1(3,5-Dibromo-2-(difluoromethyl)thiophene)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:924646-90-2)2-bromo-5-(difluoromethyl)thiophene
Pureté:99%
Quantité:5g
Prix ($):435.0